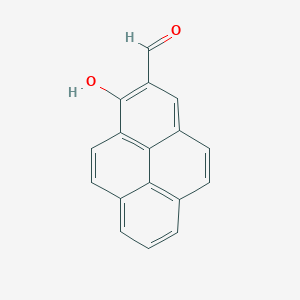
1-Hydroxypyrene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxypyrene-2-carbaldehyde is an organic compound with the molecular formula C₁₇H₁₀O₂ and a molecular weight of 246.26 g/mol It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene-2-carbaldehyde can be synthesized from 2-pyrenecarboxaldehyde, 1-methoxy- through a demethylation reaction . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr₃) under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxypyrene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of pyrene-2-carboxylic acid.
Reduction: Formation of 1-hydroxypyrene-2-methanol.
Substitution: Formation of various substituted pyrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxypyrene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-hydroxypyrene-2-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can affect biological pathways and molecular functions, making it a valuable compound for studying biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxypyrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Pyrenecarboxaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Hydroxy-2-pyrenecarboxaldehyde oxime: An oxime derivative with different chemical properties and reactivity.
Uniqueness: 1-Hydroxypyrene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C17H10O2 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
1-hydroxypyrene-2-carbaldehyde |
InChI |
InChI=1S/C17H10O2/c18-9-13-8-12-5-4-10-2-1-3-11-6-7-14(17(13)19)16(12)15(10)11/h1-9,19H |
InChI-Schlüssel |
BCVIVHIZBDLMKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)C=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
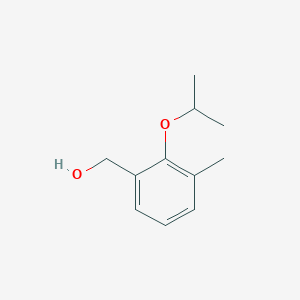
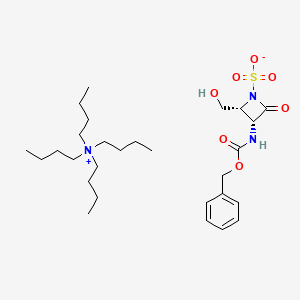
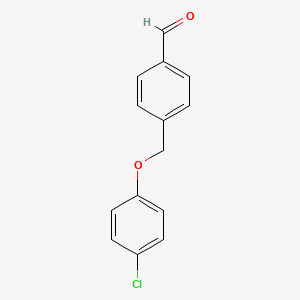
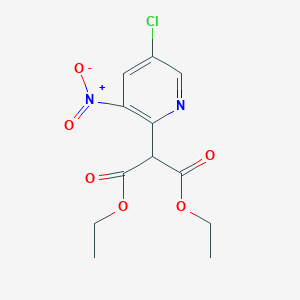
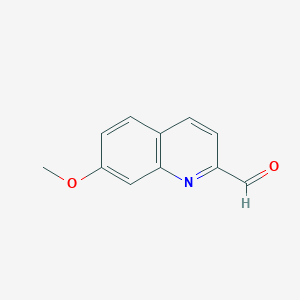
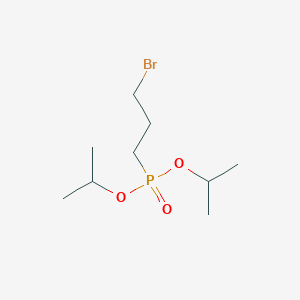
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)



